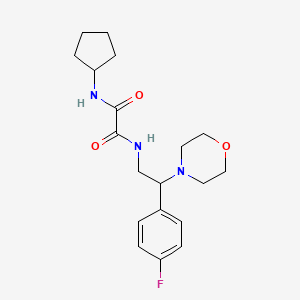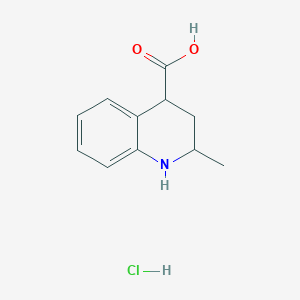
2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines
Mécanisme D'action
Target of Action
Tetrahydroquinoline derivatives are known to interact with various biological targets due to their structural similarity to many natural products .
Mode of Action
Tetrahydroquinoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in a variety of biochemical processes, potentially affecting multiple pathways .
Result of Action
Tetrahydroquinoline derivatives are known to have various biological activities, potentially leading to a variety of molecular and cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride typically involves multiple steps. One common method is the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by an aza-Michael addition with 2-alkenyl anilines. The reaction proceeds through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimizing reaction conditions to increase yield and purity. Large-scale production would require careful control of reaction parameters, such as temperature, pressure, and the use of specific catalysts to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound and its derivatives are studied for their biological activities, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroquinoline
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Tetrahydroisoquinoline
Uniqueness: 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride is unique due to its specific structural features, such as the presence of the methyl group at the 2-position and the carboxylic acid hydrochloride moiety. These features contribute to its distinct chemical and biological properties compared to other tetrahydroquinolines.
Propriétés
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7;/h2-5,7,9,12H,6H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTFANGQFKEXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2836916.png)
![3-methoxy-1-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2836918.png)

![3-(4-Methoxyphenyl)-5-[1-(2-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2836920.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yl)propanoic acid](/img/structure/B2836923.png)
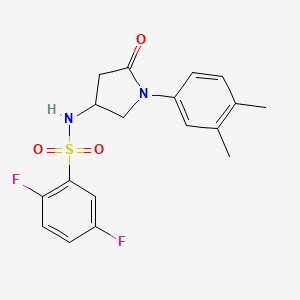

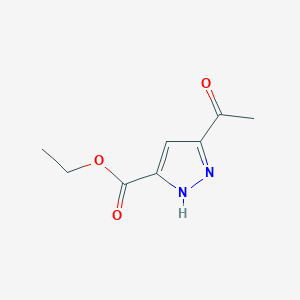
![8-[(4-NITROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2836929.png)
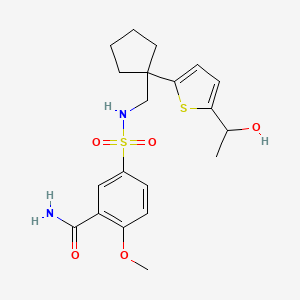
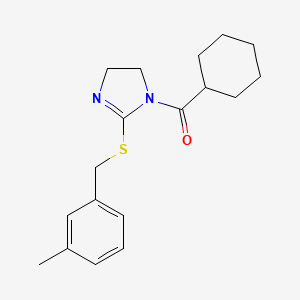
![2-bromo-4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzonitrile](/img/structure/B2836933.png)
![4-chloro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2836936.png)
